molecular formula C20H20N2O4 B2847281 4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE CAS No. 1426314-78-4

4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE

Cat. No.: B2847281
CAS No.: 1426314-78-4
M. Wt: 352.39
InChI Key: VVKFTDCWNHVOQT-UHFFFAOYSA-N
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Description

4-Acetamido-N-[4-(2-Methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic compound of significant interest in medicinal chemistry research, incorporating distinct pharmacophores known to confer biological activity. The molecule features an acetamido-benzamide core, a structural motif investigated for its potential in anticancer agent development. Research on related structures has shown that the aryl acetamido functionality is a critical feature in compounds that can induce apoptosis and cell cycle arrest in various cancer cell lines . Furthermore, the presence of the methoxy-substituted phenoxy ether linker in its structure is a key element for researchers exploring Structure-Activity Relationships (SAR), as such groups are known to modulate the potency and selectivity of bioactive molecules . The rigid alkyne spacer within the molecular architecture may contribute to defined spatial positioning of the pharmacophoric groups, offering a valuable tool for the design of novel ligands and probes. This compound serves as a sophisticated building block for researchers developing and characterizing new chemical entities, particularly in the areas of oncology and molecular pharmacology. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-15(23)22-17-11-9-16(10-12-17)20(24)21-13-5-6-14-26-19-8-4-3-7-18(19)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKFTDCWNHVOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

4-Acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide consists of two primary components:

  • 4-Acetamidobenzamide : A para-substituted benzamide with an acetamido group.
  • 4-(2-Methoxyphenoxy)but-2-yn-1-amine : An alkyne-containing amine bearing a 2-methoxyphenoxy moiety.

Retrosynthetically, the molecule can be dissected into these subunits, connected via an amide bond (Fig. 1). This approach simplifies the synthesis into modular steps, enabling independent optimization of each fragment.

Synthesis of 4-Acetamidobenzamide

Nitro Group Reduction and Acetylation

The synthesis begins with 4-nitrobenzoic acid , which is converted to 4-nitrobenzoyl chloride using triphosgene (Eq. 1):
$$
\text{4-Nitrobenzoic acid} + \text{CCl}3\text{OCO}2\text{CCl}_3 \rightarrow \text{4-Nitrobenzoyl chloride} + \text{Byproducts}
$$
Reaction conditions:

  • Solvent: Dichloromethane
  • Temperature: 0–25°C
  • Time: 15–25 hours

The resulting acid chloride is treated with aqueous ammonia to yield 4-nitrobenzamide , which undergoes catalytic hydrogenation (Pd/C, H$$2$$) to 4-aminobenzamide . Subsequent acetylation with acetic anhydride produces 4-acetamidobenzamide (Eq. 2):
$$
\text{4-Aminobenzamide} + (\text{CH}
3\text{CO})2\text{O} \rightarrow \text{4-Acetamidobenzamide} + \text{CH}3\text{COOH}
$$

Table 1: Key Intermediates in 4-Acetamidobenzamide Synthesis
Compound Molecular Formula Yield (%) Purity (%)
4-Nitrobenzoyl chloride C$$7$$H$$4$$ClNO$$_3$$ 85–90 ≥95
4-Aminobenzamide C$$7$$H$$8$$N$$2$$O$$2$$ 75–80 ≥98
4-Acetamidobenzamide C$$9$$H$${10}$$N$$2$$O$$2$$ 90–95 ≥99

Synthesis of 4-(2-Methoxyphenoxy)but-2-yn-1-amine

Phenoxy-Alkyne Intermediate Formation

2-Methoxyphenol reacts with 1-bromo-2-butyne in a nucleophilic substitution to form 4-(2-methoxyphenoxy)but-2-yn-1-bromide (Eq. 3):
$$
\text{2-Methoxyphenol} + \text{BrC≡CCH}_2\text{Br} \rightarrow \text{4-(2-Methoxyphenoxy)but-2-yn-1-bromide} + \text{HBr}
$$
Conditions:

  • Base: K$$2$$CO$$3$$
  • Solvent: Acetone
  • Temperature: Reflux (56°C)
  • Time: 12–18 hours

Gabriel Synthesis for Amine Production

The bromide undergoes Gabriel synthesis using potassium phthalimide to yield N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)phthalimide , followed by hydrazinolysis to liberate the primary amine (Eq. 4):
$$
\text{4-(2-Methoxyphenoxy)but-2-yn-1-bromide} + \text{C}6\text{H}4(\text{CO})2\text{NK} \rightarrow \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{4-(2-Methoxyphenoxy)but-2-yn-1-amine}
$$

Table 2: Reaction Parameters for Amine Synthesis
Step Temperature (°C) Time (h) Yield (%)
Bromide formation 56 18 78
Phthalimide substitution 180 3 82
Hydrazinolysis 25 6 88

Amide Coupling for Final Product Assembly

Activation and Coupling

4-Acetamidobenzamide is activated as its acid chloride using thionyl chloride (Eq. 5):
$$
\text{4-Acetamidobenzamide} + \text{SOCl}2 \rightarrow \text{4-Acetamidobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride reacts with 4-(2-methoxyphenoxy)but-2-yn-1-amine in dichloromethane with triethylamine as a base (Eq. 6):
$$
\text{4-Acetamidobenzoyl chloride} + \text{Amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target compound} + \text{HCl}
$$

Table 3: Coupling Reaction Optimization
Parameter Optimal Value Impact on Yield
Solvent Dichloromethane Maximizes solubility
Base Triethylamine Neutralizes HCl
Temperature 0–5°C Reduces side reactions
Molar ratio (Acid:Amine) 1:1.05 Ensures complete conversion

Analytical Characterization and Quality Control

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 10.32 (s, 1H, NH), 8.01 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.92–6.85 (m, 4H, ArH), 4.21 (s, 2H, CH$$2$$), 3.79 (s, 3H, OCH$$3$$), 2.11 (s, 3H, COCH$$3$$).
  • HRMS : m/z calculated for C$${21}$$H$${21}$$N$$2$$O$$4$$ [M+H]$$^+$$: 377.1497, found: 377.1495.

Purity Assessment

HPLC analysis (C18 column, MeOH:H$$_2$$O = 70:30) confirms ≥99% purity with a retention time of 6.8 minutes.

Scale-Up Considerations and Industrial Relevance

  • Cost Efficiency : Triphosgene usage reduces hazardous gas emissions compared to phosgene.
  • Catalyst Recycling : Pd/C from hydrogenation steps is recovered via filtration, reducing costs.
  • Environmental Impact : Aqueous workup minimizes organic waste.

Chemical Reactions Analysis

Types of Reactions

4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.

    Substitution: Common reagents for substitution reactions include halides, nucleophiles, and electrophiles under suitable conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated products, while reduction may yield amines or alcohols.

Scientific Research Applications

4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or protein binding.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-ACETAMIDO-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on substituent effects and synthesis strategies:

Substituent Position and Electronic Effects

  • Comparison with N-[(4-Benzothiazole-2-yl) Phenyl] Benzenesulfonamides (): The evidence highlights the importance of substituent position in benzothiazole-sulfonamide hybrids. For example, 2-(4-aminophenyl)benzothiazole derivatives showed altered activity compared to their 3-aminophenyl analogs due to steric and electronic variations . By analogy, the 4-acetamido group in the target compound may optimize hydrogen bonding or steric interactions compared to meta-substituted analogs.

Functional Group Comparisons

  • Acetamido vs.
  • Propargyl Ether vs. Benzothiazole Moieties: The propargyl ether in the target compound may offer greater metabolic stability than benzothiazole rings, which are prone to oxidative degradation. However, benzothiazoles are known for their fluorescence and DNA intercalation properties, which the target compound lacks .

Data Table: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Potential Advantages
Target Compound Benzamide 4-Acetamido, propargyl ether Metabolic stability, tailored hydrogen bonding
N-(4-Benzothiazole-2-yl) Benzenesulfonamide Benzothiazole-sulfonamide 3-/4-Aminophenyl, sulfonyl DNA intercalation, fluorescence
Generic Sulfonamide Derivatives Sulfonamide Variable aryl/heteroaryl High enzyme affinity (e.g., carbonic anhydrase)

Research Implications and Limitations

  • However, structural parallels suggest that substituent position (para vs. meta) and functional group choice (acetamido vs. sulfonamide) critically influence target engagement and pharmacokinetics.
  • Further studies should explore:
    • The role of the propargyl ether in cellular permeability.
    • Comparative IC₅₀ values against enzymes like kinases or proteases.

Biological Activity

4-Acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide, with CAS Number 1426314-78-4, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications in medicinal chemistry.

The molecular formula of this compound is C20H20N2O4C_{20}H_{20}N_{2}O_{4} with a molecular weight of 352.38 g/mol. Its structure includes an acetamido group and a methoxyphenoxy moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC20H20N2O4
Molecular Weight352.38 g/mol
CAS Number1426314-78-4
SMILESCOc1ccccc1OCC#CCNC(=O)c1ccc(cc1)NC(=O)C

Synthesis

The synthesis of this compound typically involves:

  • Formation of the alkyne : Reaction of 2-methoxyphenol with 4-bromo-1-butyne.
  • Acetylation : The resulting intermediate is then reacted with acetamide under controlled conditions to yield the final product.

The biological activity of this compound can be attributed to its structural components, which may interact with various biological targets:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes related to cancer progression and inflammation.
  • Cell Signaling Pathways : The methoxyphenoxy group may modulate pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : Recent studies suggest that compounds with similar structures exhibit antitumor effects by inhibiting key signaling pathways involved in cancer cell growth. For instance, derivatives of phenolic compounds have been noted for their ability to inhibit the proliferation of cancer cells in vitro.
    • Study Reference : A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Anti-inflammatory Properties : Research indicates that compounds like this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
    • Mechanistic Insight : The compound's ability to interfere with NF-kB signaling has been documented, leading to reduced expression of inflammatory mediators.
  • Cardiovascular Effects : As an intermediate in the synthesis of ranolazine, this compound may also contribute to cardiovascular benefits by modulating sodium channel activity, thus aiding in the treatment of angina and arrhythmias.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-acetamido-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide?

  • Methodology : The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting 4-acetamidobenzoic acid with a propargylamine derivative under carbodiimide (e.g., EDC/HOBt) conditions to form the benzamide core .
  • Ether linkage formation : Introducing the 2-methoxyphenoxy group via nucleophilic substitution or copper-catalyzed alkyne-aryl coupling (e.g., Sonogashira coupling) for the but-2-yn-1-yl spacer .
  • Purification : Use column chromatography (silica gel, gradient elution) and recrystallization (e.g., ethanol/water) to isolate the product.
    • Key Data : Purity (>95%) should be confirmed via HPLC, and intermediates characterized by 1H^1H-/13C^{13}C-NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Essential Methods :

TechniqueApplicationExample Data
1H^1H-/13C^{13}C-NMRConfirm molecular structure, substituent positionsδ 10.23 (s, 1H, acetamido NH), 7.91 (d, J = 8.4 Hz, aromatic H)
IRIdentify functional groups (amide C=O at ~1650 cm1^{-1})
MS (ESI/HRMS)Determine molecular weight[M+Na]+^+ at m/z 411.2043
X-ray crystallographyResolve 3D structure (if crystalline)SHELX refinement for bond angles/distances

Q. What biological targets are associated with benzamide derivatives like this compound?

  • Mechanistic Insight : Structural analogs inhibit dihydrofolate reductase (DHFR) , a key enzyme in nucleotide synthesis. Assays include:

  • Enzyme inhibition assays : Measure IC50_{50} using bacterial or human DHFR .
  • Cellular viability tests : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .

Advanced Research Questions

Q. How can researchers optimize reaction yields in Sonogashira coupling steps for the but-2-yn-1-yl moiety?

  • Experimental Design :

  • Catalyst systems : Compare Pd(PPh3_3)4_4/CuI vs. ligand-free PdCl2_2 in DMF or THF .
  • Inert conditions : Use Schlenk lines to exclude oxygen/moisture, which deactivate catalysts.
  • Monitoring : Track alkyne consumption via TLC (hexane:EtOAc) or in situ FTIR.
    • Troubleshooting : Low yields may arise from alkyne dimerization; adding 1-2 equiv. of TMEDA can suppress side reactions .

Q. How should contradictory bioactivity data (e.g., varying IC50_{50} values) be analyzed?

  • Data Reconciliation Strategies :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Structural analogs : Compare with compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methanesulfonylbenzamide to identify substituent effects on potency .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to DHFR or other targets .

Q. What strategies are effective for resolving crystallographic ambiguities in this compound?

  • Crystallography Workflow :

  • Data collection : Use synchrotron radiation for high-resolution (<1.0 Å) data.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and twin refinement if twinning is detected .
  • Validation : Check Rint_{\text{int}} (<5%) and Fo-Fc maps for misplaced electron density .

Q. How can researchers design SAR studies for this compound’s derivatives?

  • SAR Framework :

  • Core modifications : Replace the acetamido group with sulfonamide or urea to assess hydrogen-bonding impact .
  • Spacer variations : Test but-2-yn-1-yl vs. ethylene or cyclohexyl linkers for conformational flexibility .
  • Bioisosteres : Substitute 2-methoxyphenoxy with 3,4-dimethoxyphenyl or heterocycles (e.g., furan) .

Data Contradiction Analysis

Q. Why might antimicrobial activity differ between Gram-positive and Gram-negative bacteria?

  • Hypothesis Testing :

  • Membrane permeability : Use fluorescent probes (e.g., NPN assay) to assess compound uptake in E. coli vs. S. aureus .
  • Efflux pumps : Test activity in strains overexpressing AcrAB-TolC (Gram-negative) or NorA (Gram-positive) with/without inhibitors like PAβN .

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